

Application Notes: Pentaerythritol Tetraoleate (PETO) in Metalworking Fluid Formulation

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Compound of Interest					
Compound Name:	Pentaerythritol tetraoleate				
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For Researchers, Scientists, and Formulation Professionals

Introduction

Pentaerythritol Tetraoleate (PETO) is a high-performance, biodegradable synthetic ester that is increasingly utilized as a base oil and lubricity additive in the formulation of advanced metalworking fluids (MWFs).[1][2][3] Derived from the esterification of pentaerythritol with oleic acid, PETO offers a unique combination of excellent lubricity, high thermal and oxidative stability, and a favorable environmental profile.[3][4] These properties make it a superior alternative to traditional mineral oils and some vegetable oils for demanding machining applications.[5][6] This document provides detailed application notes, performance data, and experimental protocols for the use of PETO in MWF formulations.

Key Properties and Advantages

Pentaerythritol Tetraoleate's molecular structure imparts a range of beneficial properties for metalworking applications:

- Exceptional Lubricity: The polarity of the ester groups in PETO results in strong adsorption onto metal surfaces. This creates a durable, high-strength lubricating film that effectively reduces friction and wear between the tool and the workpiece.[7]
- High Thermal and Oxidative Stability: PETO exhibits excellent resistance to breakdown at high temperatures, which is critical in high-speed cutting and grinding operations where



significant heat is generated.[2][4] This stability extends the fluid's service life and reduces the formation of sludge and varnish.

- High Viscosity Index: A high viscosity index indicates that the fluid's viscosity changes less
 with temperature fluctuations, ensuring consistent performance across a wide range of
 operating conditions.[1][3]
- Environmental and Safety Profile: PETO is readily biodegradable and non-toxic, addressing the growing demand for environmentally acceptable lubricants.[4][8] Its low volatility and high flash point contribute to a safer working environment by reducing mist and fire hazards.[3]
- Good Compatibility: While insoluble in water, PETO is highly soluble in hydrocarbon and other organic solvents, making it ideal for oil-based and semi-synthetic formulations.[4]

Data Presentation

Table 1: Typical Physicochemical Properties of Pentaerythritol Tetraoleate (PETO)



Property	Typical Value	Significance in MWF Formulation	Reference(s)
Appearance	Clear, Yellow to Amber Viscous Liquid	Indicates purity and consistency.	[3][4]
Kinematic Viscosity @ 40°C	60-70 mm²/s	Influences film strength and cooling properties.	[3]
Kinematic Viscosity @ 100°C	11.5-13.5 mm²/s	Indicates viscosity at higher operating temperatures.	[3]
Viscosity Index	≥ 175	High VI ensures stable viscosity over a wide temperature range.	[3]
Flash Point (COC)	≥ 270°C	High flash point enhances safety by reducing fire risk.	[3][7]
Pour Point	≤ -20°C	Ensures good fluidity at low temperatures.	[1][3]
Acid Value	≤ 3.0 mgKOH/g	Low acidity minimizes potential for corrosion.	[4]
Saponification Value	190 ± 5 mgKOH/gm	Relates to the ester content and molecular weight.	[4]
Biodegradability	Readily Biodegradable	Reduces environmental impact upon disposal.	[1][4]

Table 2: Comparative Performance Data of PETO-based Fluids

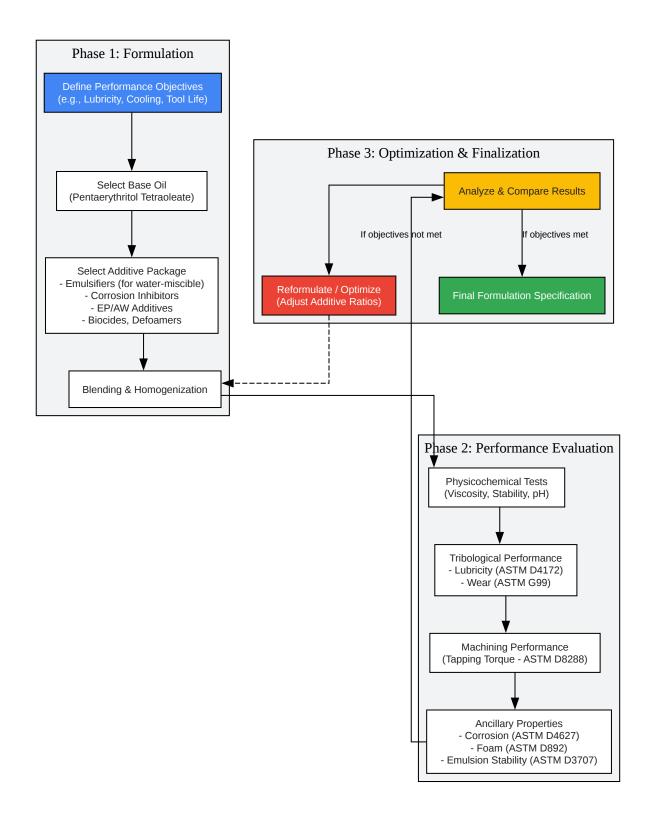


Performance Metric	PETO-based Fluid	Conventional Mineral Oil <i>l</i> Other Esters	Test Method	Reference(s)
Machining Performance (Al 6061 Alloy)	Exhibited the best processing performance (lower tapping torque).	Outperformed Canola oil, Castor oil, and other polyol esters (TMP-TO, NPG-DO).	Tapping Torque Test	[9]
Machining Performance (Ti- 6Al-4V Alloy)	Showed tapping performance close to TMP-TO and castor oil, superior to canola oil.	Vegetable oils can lack the required oxidative stability and EP properties for titanium machining.	Tapping Torque Test	[10]
Wear Prevention (Four-Ball Test)	Additized PETO formulation showed a lower wear scar diameter than the commercial counterpart.	-	ASTM D4172	[11]
Extreme Pressure (Four- Ball Test)	Additized PETO formulation exhibited a higher weld load (>1600 N).	Commercial VG- 68 EP Gear Oil had a weld load of 1600 N.	ASTM D2783	[7]

Formulation Workflow and Evaluation

The following diagram illustrates the logical workflow for formulating and evaluating a metalworking fluid incorporating **Pentaerythritol Tetraoleate**.





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Caption: Workflow for PETO-based Metalworking Fluid Formulation and Testing.



Experimental Protocols

Detailed methodologies for key performance evaluation experiments are outlined below.

Wear Preventive Characteristics (ASTM D4172)

Objective: To evaluate the anti-wear properties of the PETO-based fluid under sliding contact.

Apparatus: Four-Ball Wear Test Machine.

Procedure:

- Three 12.7 mm steel balls are clamped together in a ball pot and covered with the test lubricant.[10]
- A fourth 12.7 mm steel ball is pressed with a load of 40 kgf (392 N) onto the three stationary balls.[10]
- The top ball is rotated at 1200 rpm for 60 minutes at a controlled temperature (e.g., 75°C).
 [10][12]
- After the test, the three stationary balls are cleaned, and the average diameter of the wear scars is measured using a microscope.[13]
- A smaller wear scar diameter indicates better anti-wear properties.[1]

Machining Lubricity Evaluation (ASTM D8288)

Objective: To assess the comparative lubricating properties of the MWF during a tapping operation.

Apparatus: Instrumented Tapping Torque Test Machine.

Procedure:

- A standardized test piece (e.g., an aluminum 6061 or steel 1215 nut blank) is pre-drilled and secured in a holder.[14][15]
- The test fluid is applied to the workpiece.



- A standard tap (e.g., M10 cutting tap) is driven into the pre-drilled hole at a set speed.[2][15]
- The instrument continuously measures and records the torque required to cut the threads.
 [14]
- The average torque over the tapping distance is calculated. Lower torque values indicate higher lubricity and better machining performance.[2] The performance can be reported as a "tapping torque efficiency" relative to a reference fluid.[16]

Iron Chip Corrosion Test (ASTM D4627)

Objective: To evaluate the ability of water-miscible PETO formulations to prevent rust on ferrous metals.[7]

Apparatus: Petri dishes, filter paper, cast iron chips.

Procedure:

- Prepare a series of dilutions of the metalworking fluid in water (e.g., 0.5%, 1%, 2%, 5%, etc.).[3]
- Place a piece of filter paper in a petri dish and saturate it with a fluid dilution.
- Distribute a specified amount (e.g., 4 grams) of freshly prepared cast iron chips evenly on the filter paper.[17]
- Cover the petri dish and let it stand for a specified period (e.g., 24 hours) at room temperature.[3]
- After the test period, remove the chips and examine the filter paper for any rust stains.
- The "breakpoint" is the lowest concentration at which no rusting is observed.[3]

Emulsion Stability Test (Adapted from ASTM D3707)

Objective: To determine the stability of a water-miscible (soluble oil or semi-synthetic) PETO-based MWF.



Apparatus: Graduated cylinders, convection oven.

Procedure:

- Prepare the emulsion by diluting the MWF concentrate to the desired concentration (e.g., 5%) in water of a known hardness.
- Pour 100 mL of the freshly prepared emulsion into a 100-mL graduated cylinder.[18]
- Place the sealed cylinder in a convection oven at a constant elevated temperature (e.g., 85°C) for a set duration (e.g., 48 hours).[18][19]
- After the test period, remove the cylinder and allow it to cool to room temperature.
- Visually inspect and measure the volume (in mL) of any separated free oil (top layer) or water (bottom layer). A stable emulsion will show minimal or no separation.[19]

Foaming Characteristics (ASTM D892)

Objective: To determine the foaming tendency and stability of the PETO-based fluid.[20]

Apparatus: 1000-mL graduated cylinder, air diffuser, flowmeter, and a constant temperature bath.[20]

Procedure:

- Sequence I (24°C): A sample of the fluid is placed in the graduated cylinder and brought to 24°C. Air is passed through the diffuser at a constant rate (94 mL/min) for 5 minutes.[21] The volume of foam is recorded immediately after stopping the air ("foaming tendency"). The foam volume is recorded again after a 10-minute settling period ("foam stability").[22]
- Sequence II (93.5°C): A fresh sample is heated to 93.5°C and the test is repeated.[22]
- Sequence III (24°C after Sequence II): The sample from Sequence II is cooled, and the test is repeated at 24°C.[22]
- Results are reported as "tendency/stability" volumes in mL for each sequence (e.g., 20/0).
 Low values are desirable.



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